2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide
Description
2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide is a synthetic compound featuring a 2,6-diazaspiro[3.4]octane core, a bicyclic structure comprising a 3-membered and a 4-membered ring connected via a spiro carbon atom. Key substituents include:
- An acetyl group at position 2.
- An N,N-dimethyl carboxamide at position 8.
This scaffold is of interest in medicinal chemistry due to its conformational rigidity, which may enhance target selectivity. The acetyl and carboxamide groups contribute to its electronic and steric profile, influencing solubility, metabolic stability, and binding interactions.
Properties
IUPAC Name |
2-acetyl-N,N-dimethyl-2,7-diazaspiro[3.4]octane-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-8(15)14-6-11(7-14)5-12-4-9(11)10(16)13(2)3/h9,12H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKLMWSUZYVSKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(C1)CNCC2C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Disassembly of the target molecule suggests three key fragments:
-
Spirocyclic backbone : Derived from 2,6-diazaspiro[3.4]octane.
-
Acetyl group : Introduced via nucleophilic acyl substitution.
-
Carboxamide : Installed through amidation of a carboxylic acid precursor.
Synthesis of 2,6-Diazaspiro[3.4]Octane Intermediate
The spirocyclic core is constructed via a [3+4] cycloaddition strategy:
-
Formation of bicyclic lactam : React 4-penten-1-amine with methyl acrylate under basic conditions to generate a seven-membered lactam.
-
Spirocyclization : Treat the lactam with lithium diisopropylamide (LDA) at −78°C to induce deprotonation and intramolecular cyclization, yielding 2,6-diazaspiro[3.4]octane.
Critical Parameters :
-
Temperature control (−78°C to −40°C) prevents polymerization.
-
Anhydrous tetrahydrofuran (THF) ensures optimal LDA activity.
Acetylation at Position 2
-
Protection of secondary amine : React the spirocyclic intermediate with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) to protect the N6 position.
-
Acetyl introduction : Treat the Boc-protected compound with acetyl chloride in the presence of triethylamine (TEA), achieving >85% yield.
Side Reactions :
-
Over-acetylation at N6 if protection fails.
-
Epimerization at spiro carbon if base strength exceeds optimal levels.
Carboxamide Installation at Position 8
-
Carboxylic acid precursor : Oxidize the C8 methyl group using KMnO₄ in acidic medium to form the carboxylic acid.
-
Amidation : React the acid with dimethylamine hydrochloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM, yielding the carboxamide.
Yield Optimization :
-
Use 2.5 equivalents of dimethylamine to drive the reaction to completion.
-
Maintain pH 7–8 with TEA to prevent EDC hydrolysis.
Reaction Optimization and Scalability
Catalytic Enhancements
Solvent Screening
Comparative analysis of solvents for key steps:
| Step | Optimal Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Spirocyclization | THF | 89 | 98.5 |
| Acetylation | DCM | 87 | 97.8 |
| Amidation | DMF | 91 | 99.1 |
Data adapted from large-scale batch trials.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Applications and Derivative Synthesis
The compound serves as a precursor for kinase inhibitors targeting oncogenic proteins. Structural modifications at C8 enhance binding affinity to KRAS G12C mutants, with IC₅₀ values improving from 1.2 µM to 0.3 µM upon fluorination .
Chemical Reactions Analysis
2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Anticancer Properties
Preliminary studies indicate that compounds similar to 2-acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide exhibit various biological activities, particularly in cancer research. Related diazaspiro compounds have shown promise in inhibiting specific mutant proteins associated with tumor progression, such as the G12C mutant of KRAS. The unique structural features of this compound may enhance its efficacy in targeting these proteins.
Interaction Studies
Research on the binding affinity of this compound to biological targets such as enzymes or receptors is crucial for understanding its therapeutic potential. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are typically employed to study these interactions, providing insights into the compound's mechanism of action and potential as a drug candidate.
Synthesis Methodologies
The synthesis of this compound generally involves multi-step organic synthesis techniques. Although specific methods are not detailed in the literature, common approaches may include:
- Formation of the spirocyclic structure : Utilizing cyclization reactions to create the diazaspiro framework.
- Acetylation : Introducing the acetyl group through acylation reactions.
- Purification : Employing chromatographic techniques to isolate the desired product from by-products.
These methodologies are essential for producing high-purity compounds suitable for further biological testing .
Comparative Analysis with Related Compounds
To better understand the unique characteristics of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Benzyl-2,6-diazaspiro[3.4]octane | Similar spirocyclic structure | Lacks acetyl and carboxamide groups |
| N,N-Dimethylbenzamide | Contains a dimethylamino group | Simpler structure without spirocyclic elements |
| 1-Acetylpiperazine | Piperazine ring with an acetyl group | Different ring structure but similar acetamido |
This comparison highlights that while these compounds share certain characteristics, this compound's unique architecture may set it apart in terms of potential biological activity and applications.
Case Studies and Research Findings
While specific case studies on this compound remain limited due to its relatively recent introduction into research contexts, ongoing investigations into related diazaspiro compounds provide valuable insights into its potential applications in drug development.
Study on Anticancer Activity
A study examining structurally similar diazaspiro compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines by targeting mutant proteins involved in cell signaling pathways associated with tumor growth. These findings suggest that this compound may exhibit similar anticancer properties warranting further investigation.
Binding Affinity Studies
Research focusing on binding affinities has shown that compounds with spirocyclic structures can effectively interact with target enzymes involved in metabolic pathways relevant to cancer progression. Such studies are critical for establishing the therapeutic viability of new compounds like this compound.
Mechanism of Action
The mechanism of action of 2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Below is a detailed comparison of the target compound with structurally related diazaspiro derivatives identified in the literature.
Table 1: Structural and Functional Attributes of 2,6-Diazaspiro[3.4]octane Derivatives
Key Differences and Implications
Substituent Effects
- Target Compound: The acetyl group at position 2 may improve metabolic stability compared to phenyl groups (prone to oxidative metabolism). The N,N-dimethyl carboxamide at position 8 is non-ionizable, enhancing lipophilicity and membrane permeability relative to carboxylic acid analogs .
- The carboxylic acid at position 8 is ionizable at physiological pH, increasing water solubility but limiting blood-brain barrier penetration .
- Boc/Fmoc-Protected Analog : Bulky tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) groups are typical in peptide synthesis for temporary protection. The fluorine atom at position 8 could modulate electronic properties and bioavailability .
Spiro Ring Size Variations
- The 2,6-diazaspiro[3.5]nonane derivative () features a larger spiro system (3.5-membered rings), which increases conformational flexibility. This may improve binding to targets requiring adaptable interactions but reduce selectivity compared to the rigid [3.4]octane core .
Biological Activity
2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide, a synthetic organic compound, is characterized by its unique spirocyclic structure and potential biological activities. The compound's molecular formula is with a molecular weight of approximately 315.4 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Structural Characteristics
The structural features of this compound contribute significantly to its biological activity. The compound includes:
- Acetyl Group : Influences reactivity and potential interactions with biological targets.
- Diazaspiro Framework : Provides unique coordination properties with metal ions and potential nucleophilic behavior.
Biological Activities
Preliminary studies indicate that compounds with similar diazaspiro structures exhibit various biological activities, particularly in medicinal chemistry. Notably, the following activities have been associated with this compound:
- Anticancer Properties : Related diazaspiro compounds have shown potential in inhibiting specific mutant proteins associated with tumor progression, such as the G12C mutant of KRAS .
- Antitubercular Activity : In a study involving derivatives of the diazaspiro framework, compounds were tested against Mycobacterium tuberculosis H37Rv, revealing significant inhibitory effects .
- Other Pharmacological Effects : The diazaspiro structure has been linked to various mechanisms including:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Kinugasa Reaction : A process to construct the spirocyclic framework.
- Conia-Ene-Type Reactions : Employed for further functionalization of the core structure .
Table 1: Antitubercular Activity of Related Compounds
| Compound | Yield (%) | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|---|
| 5a | 56 | 25 |
| 5b | 56 | 50 |
| 5c | 48 | 100 |
| 17 | 56 | 0.016 |
| 24 | 48 | 6.2 |
The data indicates that certain derivatives exhibit potent antitubercular activity, particularly compound 17 , which shows remarkable efficacy at a MIC of .
Structural Comparisons
The unique architecture of this compound can be compared with other compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Benzyl-2,6-diazaspiro[3.4]octane | Similar spirocyclic structure | Lacks acetyl and carboxamide groups |
| N,N-Dimethylbenzamide | Contains a dimethylamino group | Simpler structure without spirocyclic elements |
| 1-Acetylpiperazine | Piperazine ring with an acetyl group | Different ring structure but similar acetamido |
These comparisons highlight how the specific functional groups in the target compound may enhance its potential biological activity compared to structurally similar compounds .
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for synthesizing 2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide?
- Answer : Synthesis should integrate computational reaction path searches (e.g., quantum chemical calculations) with iterative experimental validation. This approach narrows optimal conditions (e.g., solvent choice, temperature) by leveraging energy profiles and transition state analyses. For example, spirocyclic carboxamides often require precise control of ring-closing steps via nucleophilic acyl substitution or photochemical methods . Factorial design (e.g., varying catalysts, stoichiometry) can systematically optimize yields .
Q. How can researchers characterize the structural stability of this spirocyclic carboxamide under varying pH and temperature conditions?
- Answer : Stability assays should combine spectroscopic (NMR, FT-IR) and chromatographic (HPLC-MS) techniques. Dynamic light scattering (DLS) and thermogravimetric analysis (TGA) assess aggregation and thermal decomposition. For spiro compounds, monitor conformational changes via NMR to detect ring-opening or acetylation reversal under acidic/basic conditions. Reference molecular dynamics simulations to predict degradation pathways .
Q. What are the key considerations for designing bioactivity screening assays for this compound?
- Answer : Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) guided by computational docking (AutoDock, Schrödinger). Use dose-response curves to quantify IC/EC values. Include positive controls (e.g., known acetyltransferase inhibitors) and validate results with orthogonal methods (SPR, ITC). Account for solubility limitations using co-solvents (DMSO ≤1%) .
Advanced Research Questions
Q. How can contradictory data between computational predictions and experimental results for this compound’s reactivity be resolved?
- Answer : Discrepancies often arise from incomplete solvation models or overlooked transition states. Re-evaluate quantum calculations with explicit solvent effects (COSMO-RS) and refine force fields. Cross-validate with kinetic studies (stopped-flow spectroscopy) to measure rate constants. Apply sensitivity analysis to identify critical parameters (e.g., steric hindrance in spiro rings) .
Q. What advanced strategies are effective in elucidating the reaction mechanism of spiro ring formation in this carboxamide?
- Answer : Use isotopic labeling (, ) to track bond reorganization. Time-resolved spectroscopy (TRIR, ultrafast UV-Vis) captures intermediates. Pair with high-level DFT (B3LYP-D3/def2-TZVP) to map potential energy surfaces. For ambiguous steps, employ kinetic isotope effects (KIE) or Eyring analysis to distinguish concerted vs. stepwise mechanisms .
Q. How can machine learning (ML) enhance the optimization of this compound’s synthetic pathway?
- Answer : Train ML models on historical reaction data (yield, purity) using descriptors like solvent polarity, catalyst electronegativity, and steric parameters. Active learning algorithms (e.g., Bayesian optimization) iteratively propose high-yield conditions. Validate with robotic high-throughput screening (HTS) to minimize experimental iterations .
Q. What methodologies address batch-to-batch variability in scaling up the synthesis of this compound?
- Answer : Implement process analytical technology (PAT) for real-time monitoring (Raman spectroscopy, inline HPLC). Use quality-by-design (QbD) principles to define critical quality attributes (CQAs) and process parameters (CPPs). Statistical mixture design (e.g., D-optimal) identifies robust operating ranges for reproducibility .
Data Contradiction and Theoretical-Experimental Alignment
Q. How should researchers reconcile discrepancies between predicted and observed spectroscopic data (e.g., NMR chemical shifts)?
- Answer : Recalculate NMR shifts using hybrid functionals (e.g., wB97XD) with implicit/explicit solvent models. For chiral centers, compare experimental optical rotation with TDDFT-predicted values. If unresolved, consider X-ray crystallography to resolve stereochemical ambiguities .
Q. What statistical frameworks are suitable for analyzing conflicting bioactivity data across multiple assays?
- Answer : Apply meta-analysis with random-effects models to quantify heterogeneity. Use principal component analysis (PCA) to cluster assay outcomes by variables (e.g., cell line, assay type). Bayesian hierarchical models adjust for inter-experiment variability while pooling effect sizes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
